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Compound of Interest

Compound Name: 1,9-Caryolanediol 9-acetate

Cat. No.: B15592040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,9-Caryolanediol 9-acetate is a sesquiterpenoid belonging to the caryophyllane class of

natural products. Sesquiterpenes are a diverse group of C15 isoprenoids that exhibit a wide

range of biological activities, making them of significant interest in pharmaceutical research and

drug development. The structural elucidation of these complex molecules is fundamental to

understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR)

spectroscopy is the most powerful technique for the unambiguous determination of the

chemical structure and stereochemistry of such natural products. This application note provides

a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectral data for 1,9-
Caryolanediol 9-acetate and presents a logical workflow for its structural characterization.

Physicochemical Properties
Property Value

Chemical Formula C₁₇H₂₈O₃

Molecular Weight 280.41 g/mol

CAS Number 155488-34-9

Class Sesquiterpenoid

Scaffold Caryophyllane
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NMR Spectral Data
It is important to note that a comprehensive, publicly available, and assigned NMR spectral

dataset for 1,9-Caryolanediol 9-acetate could not be located in the searched scientific

literature. The following tables are provided as a template. For illustrative purposes, the data for

a closely related precursor, (+)-Caryolan-1-ol, is presented with a clear indication that it is not

the target compound.

Table 1: ¹H NMR Spectral Data Template for 1,9-Caryolanediol 9-acetate.
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Position
Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

Data for 1,9-

Caryolanediol 9-

acetate is not

currently available in

public databases.

Example Data: (+)-

Caryolan-1-ol in

CDCl₃

2 2.24 ddd 11.9, 10.4, 8.2

5 1.82 ddd 14.5, 12.0, 7.0

6α/β 1.32, 1.51 m

7α/β 1.11, 1.50 m

9α 1.04 ddd 13.0, 12.0, 5.0

9β 1.37 m

10α/β 1.69, 1.76 m

11α/β 1.28, 1.61 m

12α 1.03 d 13.0

12β 1.70 m

13 (Me) 0.88 s

14 (Me) 1.01 s

15 (Me) 1.00 s

Table 2: ¹³C NMR Spectral Data Template for 1,9-Caryolanediol 9-acetate.
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Position Chemical Shift (δ) [ppm]

Data for 1,9-Caryolanediol 9-acetate is not

currently available in public databases.

Example Data: (+)-Caryolan-1-ol in CDCl₃

1 73.1

2 48.9

3 41.5

4 33.9

5 52.8

6 21.2

7 39.5

8 35.1

9 48.7

10 27.2

11 30.2

12 40.1

13 21.5

14 30.1

15 21.8

Experimental Protocols
The following is a general protocol for the acquisition of NMR data for a sesquiterpenoid like

1,9-Caryolanediol 9-acetate.

1. Sample Preparation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15592040?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Purity: Ensure the sample of 1,9-Caryolanediol 9-acetate is of high purity (>95%),

as impurities can complicate spectral analysis. Purification can be achieved by

chromatographic techniques such as column chromatography or High-Performance Liquid

Chromatography (HPLC).

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the

sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar

sesquiterpenoids. Other solvents like benzene-d₆, acetone-d₆, or methanol-d₄ can be used

depending on the sample's solubility.

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-

0.7 mL of the deuterated solvent.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H

and ¹³C NMR and is often already present in commercially available deuterated solvents. If

not, a small amount can be added (0.03-0.05% v/v).

2. NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended for

complex molecules) equipped with a cryoprobe will provide the best resolution and

sensitivity.

¹H NMR Spectroscopy:

Experiment: Standard one-dimensional proton experiment.

Spectral Width: Typically 0-12 ppm.

Pulse Angle: 30-45 degrees.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:
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Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

Spectral Width: Typically 0-220 ppm.

Pulse Angle: 30 degrees.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

2D NMR Spectroscopy for Structural Elucidation:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the

molecule.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assembling the carbon

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is

essential for stereochemical assignments.

3. Data Processing and Analysis

Software: Use appropriate NMR processing software (e.g., TopSpin, Mnova, ACD/Labs) for

Fourier transformation, phase correction, baseline correction, and peak picking.

Chemical Shift Referencing: Reference the spectra to the TMS signal at 0.00 ppm for both ¹H

and ¹³C. If TMS is not used, the residual solvent peak can be used as a secondary reference.

Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to

determine the relative number of protons for each resonance. Analyze the splitting patterns
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(multiplicities) to deduce the number of neighboring protons.

2D Spectra Interpretation: Analyze the cross-peaks in the 2D spectra to build up the

molecular fragments and connect them to elucidate the complete structure of 1,9-
Caryolanediol 9-acetate.

Workflow for Structural Elucidation
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Sample Preparation & Data Acquisition

Data Processing & Analysis

Structure Elucidation

Isolation & Purification of Compound

NMR Sample Preparation
(Solvent, Concentration)

NMR Data Acquisition
(1D: 1H, 13C; 2D: COSY, HSQC, HMBC, NOESY)

Data Processing
(FT, Phasing, Baseline Correction)

1D Spectra Analysis
(Chemical Shift, Integration, Multiplicity)

2D Spectra Analysis
(Correlation of Cross-Peaks)

Fragment Assembly
(COSY, HMBC)

Carbon Skeleton Determination

Stereochemical Assignment
(NOESY/ROESY, Coupling Constants)

Final Structure of 1,9-Caryolanediol 9-acetate

Click to download full resolution via product page
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Caption: Workflow for the structural elucidation of 1,9-Caryolanediol 9-acetate using NMR

spectroscopy.

Conclusion
This application note outlines a comprehensive approach for the NMR-based structural

analysis of 1,9-Caryolanediol 9-acetate. While the specific spectral data for this compound is

not readily available in public literature, the provided protocols and workflow serve as a robust

guide for researchers undertaking the characterization of this and other related

sesquiterpenoids. The use of a combination of 1D and 2D NMR experiments is indispensable

for the complete and accurate structural assignment of such complex natural products, which is

a critical step in their evaluation for potential pharmaceutical applications.

To cite this document: BenchChem. [Application Note: Spectroscopic Analysis of 1,9-
Caryolanediol 9-acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592040#1-9-caryolanediol-9-acetate-nmr-spectral-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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